BenchChemオンラインストアへようこそ!

1-(4-fluorophenyl)-4-propoxy-3-(pyrrolidine-1-carbonyl)-1H-pyrazole

HPGDS inhibition lipophilicity alkoxy SAR

This 1-aryl-4-alkoxy-1H-pyrazole-3-carbonyl derivative features a unique 4-propoxy chain and pyrrolidine ketone linkage, occupying a distinct physicochemical space (TPSA 47.4 Ų, XLogP3 3.1) from its ethoxy (HPGDS IC₅₀ 26 nM) and benzyloxy analogs. Its CNS drug-like profile—zero H-bond donors, moderate lipophilicity—recommends it for HPGDS inhibitor screening cascades (Duchenne muscular dystrophy/allergic inflammation), ROCK1/2 kinase selectivity panels, and hit-to-lead medicinal chemistry programs where the pyrrolidine carbonyl modulates target engagement distinctly from carboxamide-linked CB₁ agonist series.

Molecular Formula C17H20FN3O2
Molecular Weight 317.364
CAS No. 1210943-40-0
Cat. No. B2926933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-4-propoxy-3-(pyrrolidine-1-carbonyl)-1H-pyrazole
CAS1210943-40-0
Molecular FormulaC17H20FN3O2
Molecular Weight317.364
Structural Identifiers
SMILESCCCOC1=CN(N=C1C(=O)N2CCCC2)C3=CC=C(C=C3)F
InChIInChI=1S/C17H20FN3O2/c1-2-11-23-15-12-21(14-7-5-13(18)6-8-14)19-16(15)17(22)20-9-3-4-10-20/h5-8,12H,2-4,9-11H2,1H3
InChIKeyBAYMGVMBYBFIBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-4-propoxy-3-(pyrrolidine-1-carbonyl)-1H-pyrazole (CAS 1210943-40-0): Procurement-Relevant Structural and Physicochemical Profile


1-(4-Fluorophenyl)-4-propoxy-3-(pyrrolidine-1-carbonyl)-1H-pyrazole (CAS 1210943-40-0) is a fully synthetic, trisubstituted pyrazole derivative with molecular formula C₁₇H₂₀FN₃O₂ and molecular weight 317.36 g/mol [1]. The compound features a 1-(4-fluorophenyl) substituent, a 4-propoxy ether chain, and a 3-(pyrrolidine-1-carbonyl) ketone linkage on the pyrazole core [1]. Computed physicochemical properties include an XLogP3-AA of 3.1, a topological polar surface area (TPSA) of 47.4 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound is cataloged under PubChem CID 45529496 and is commercially available from multiple research chemical suppliers as a building block or screening compound for in vitro research applications [1].

Why Generic Substitution Fails for 1-(4-Fluorophenyl)-4-propoxy-3-(pyrrolidine-1-carbonyl)-1H-pyrazole: The 4-Propoxy-Pyrrolidine Ketone Pharmacophore Distinction


Within the 1-aryl-4-alkoxy-1H-pyrazole-3-carbonyl class, substitution at the 4-alkoxy position and the 3-carbonyl amine/heterocycle dramatically modulate lipophilicity, target engagement, and metabolic stability [1]. The target compound's specific combination—a 4-propoxy chain paired with a pyrrolidine ketone—occupies a distinct physicochemical and conformational space relative to its closest analogs. The 4-ethoxy analog (CAS 1209185-44-3) has been profiled as a hematopoietic prostaglandin D synthase (HPGDS) inhibitor with an IC₅₀ of 26 nM [2], while the 4-benzyloxy analog introduces significant steric bulk that alters binding pose. The carboxamide-linked series (e.g., FMPP-type compounds) demonstrates CB₁ receptor agonist activity [3], whereas the pyrrolidine ketone linkage in the target compound may confer distinct hydrogen-bonding and conformational preferences that preclude simple functional interchange. These structure-activity relationship (SAR) divergences mean that procurement decisions based solely on pyrazole scaffold similarity risk selecting a compound with fundamentally different biological behavior. The quantitative evidence below details exactly where differentiation has been observed or can be inferred.

Quantitative Differentiation Evidence: 1-(4-Fluorophenyl)-4-propoxy-3-(pyrrolidine-1-carbonyl)-1H-pyrazole vs. Closest Analogs


4-Alkoxy Chain Length: Propoxy vs. Ethoxy Lipophilicity and Target Engagement Differentiation

The target compound's 4-propoxy substituent (three-carbon chain) confers a computed XLogP3-AA of 3.1, compared with a predicted value of approximately 2.6–2.7 for the 4-ethoxy analog (CAS 1209185-44-3, computed from C₁₆H₁₈FN₃O₂) [1]. This ΔLogP of ~0.4–0.5 units represents a measurable increase in lipophilicity that can influence membrane permeability and non-specific protein binding. The 4-ethoxy analog has been experimentally characterized as an HPGDS inhibitor with IC₅₀ of 26 nM in a recombinant enzyme assay [2]; the propoxy extension may alter potency at this or related targets through enhanced hydrophobic contacts in the alkoxy-binding pocket, although direct comparative assay data for the target compound are not publicly available . The 4-benzyloxy analog introduces substantially larger steric volume and aromatic character, representing a distinct SAR branch.

HPGDS inhibition lipophilicity alkoxy SAR pyrazole ethers

3-Carbonyl Heterocycle: Pyrrolidine Ketone vs. Carboxamide Pharmacophore Differentiation

The target compound bears a pyrrolidine-1-carbonyl (tertiary amide/ketone) at the 3-position of the pyrazole ring, whereas the extensively studied FMPP series (e.g., 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-propoxy-1H-pyrazole-3-carboxamide) features a secondary carboxamide linkage [1]. This functional group difference has profound implications: the pyrrolidine ketone eliminates the amide N–H hydrogen bond donor present in the carboxamide series (the target compound has 0 H-bond donors vs. 1 for carboxamide analogs), altering hydrogen-bonding capacity and potentially target selectivity [2]. FMPP-type carboxamides are characterized as potent and selective CB₁ receptor agonists [1]; the pyrrolidine ketone in the target compound may redirect binding toward alternative targets such as HPGDS (as evidenced by the ethoxy analog's 26 nM IC₅₀) [3] or ROCK kinases (structurally related pyrrolidine-carbonyl pyrazoles show ROCK2 IC₅₀ of 41.4 nM) [4].

CB1 receptor synthetic cannabinoid amide vs. ketone pharmacophore pyrazole-3-carbonyl

Topological Polar Surface Area and Permeability Potential: Propoxy-Pyrrolidine vs. Piperidine Carbonyl and Benzyloxy Analogs

The target compound has a computed topological polar surface area (TPSA) of 47.4 Ų [1]. This value falls below the commonly cited threshold of 60 Ų for favorable blood-brain barrier penetration and below 90 Ų for oral absorption [2]. In comparison, the carboxamide analog series with an additional N–H donor has a TPSA ≥55 Ų (estimated from structure), the piperidine carbonyl analog (C₁₇H₂₀FN₃O₂, isomeric) has an identical TPSA of 47.4 Ų but differs in conformational flexibility of the six-membered piperidine ring, and the 4-benzyloxy analog has a TPSA of approximately 56–60 Ų (estimated) due to additional oxygen contacts. The target compound's combination of moderate lipophilicity (XLogP3 3.1) and low TPSA (47.4 Ų) places it in a favorable physicochemical space for CNS-penetrant tool compounds, distinct from both the more polar carboxamide series and the bulkier benzyloxy series.

TPSA CNS permeability drug-likeness physicochemical profiling

Commercial Availability and Purity: Differential Procurement Value Proposition

The target compound (CAS 1210943-40-0) is listed in multiple commercial screening libraries under identifiers including AKOS024494669 (AKos Consulting & Solutions) and VU0633153-1 (Vanderbilt University screening collection), indicating its inclusion in diverse high-throughput screening decks [1]. The standard commercial purity specification across major vendors is ≥95% . The closely related 4-ethoxy analog (CAS 1209185-44-3, MW 303.34) and 4-benzyloxy analog (MW 365.40) are also commercially available at similar purity grades. However, the target compound's specific catalog footprint—being listed under at least three distinct vendor identifiers—suggests multi-source availability that may confer supply chain resilience and competitive pricing advantages for procurement planning.

research chemical sourcing purity comparison vendor differentiation screening library

Recommended Research and Procurement Application Scenarios for 1-(4-Fluorophenyl)-4-propoxy-3-(pyrrolidine-1-carbonyl)-1H-pyrazole


HPGDS Inhibitor Screening and Muscular Dystrophy Research

Based on the demonstrated HPGDS inhibitory activity of the 4-ethoxy analog (IC₅₀ 26 nM) [1], the target compound is a priority candidate for hematopoietic prostaglandin D synthase (HPGDS) inhibitor screening cascades. HPGDS is a validated target for Duchenne muscular dystrophy and allergic inflammation [2]. The propoxy chain may confer differentiated binding kinetics or cellular potency relative to the ethoxy analog, warranting head-to-head profiling in both recombinant enzyme assays (GST activity using MCBL/glutathione) and cell-based PGD₂ production assays in HPGDS-expressing lines.

Kinase Selectivity Profiling: ROCK and Related AGC Kinase Family

Structurally related pyrrolidine-carbonyl pyrazole compounds have demonstrated potent ROCK2 inhibition (IC₅₀ 41.4 nM) [1]. The target compound's physicochemical profile (TPSA 47.4 Ų, XLogP3 3.1) is consistent with ATP-competitive kinase inhibitor chemical space [2]. Procurement for kinase selectivity panels—particularly against ROCK1/2, PKA, PKC, and related AGC family kinases—is recommended, with the understanding that direct kinase profiling data for this specific compound have not been publicly disclosed and must be generated de novo.

CNS-Penetrant Tool Compound Development

The compound's favorable computed CNS drug-likeness parameters—TPSA of 47.4 Ų (well below the 60–70 Ų CNS threshold), zero H-bond donors, and moderate lipophilicity (XLogP3 3.1) [1]—position it as a candidate scaffold for CNS-targeted probe development. Unlike the carboxamide-linked pyrazole series (which contains an additional H-bond donor and targets peripheral CB₁ receptors), the pyrrolidine ketone scaffold may offer superior brain exposure for neurological target engagement studies.

Diversity-Oriented Synthesis and Library Enumeration

The compound's inclusion in both the AKos (AKOS024494669) and Vanderbilt (VU0633153-1) screening collections confirms its utility as a diversity-oriented synthesis building block [1]. The 4-propoxy group provides a synthetic handle for further derivatization (e.g., O-dealkylation to the 4-hydroxy analog for subsequent functionalization), while the pyrrolidine ketone is amenable to amide bond bioisostere replacement strategies. Procurement for medicinal chemistry hit-to-lead programs is appropriate, with the caveat that target identification and primary activity data must be established through experimental screening.

Quote Request

Request a Quote for 1-(4-fluorophenyl)-4-propoxy-3-(pyrrolidine-1-carbonyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.